molecular formula C8H4Br3FO B13703992 2,2-dibromo-1-(5-bromo-2-fluorophenyl)ethanone

2,2-dibromo-1-(5-bromo-2-fluorophenyl)ethanone

Cat. No.: B13703992
M. Wt: 374.83 g/mol
InChI Key: VAFMQYPWQFCABM-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(5-bromo-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br3FO and a molecular weight of 374.83 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 2,2-dibromo-1-(5-bromo-2-fluorophenyl)ethanone can be achieved through several synthetic routes. One common method involves the bromination of 1-(5-bromo-2-fluorophenyl)ethanone using bromine in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as acetic acid and a temperature range of 0-25°C. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2,2-Dibromo-1-(5-bromo-2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2,2-Dibromo-1-(5-bromo-2-fluorophenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor in the development of potential therapeutic agents for treating diseases such as cancer and bacterial infections.

    Industry: The compound is employed in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-(5-bromo-2-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

2,2-Dibromo-1-(5-bromo-2-fluorophenyl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H4Br3FO

Molecular Weight

374.83 g/mol

IUPAC Name

2,2-dibromo-1-(5-bromo-2-fluorophenyl)ethanone

InChI

InChI=1S/C8H4Br3FO/c9-4-1-2-6(12)5(3-4)7(13)8(10)11/h1-3,8H

InChI Key

VAFMQYPWQFCABM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)C(Br)Br)F

Origin of Product

United States

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